molecular formula C19H17N3O5 B11162220 N-[(9-oxoacridin-10(9H)-yl)acetyl]glycylglycine

N-[(9-oxoacridin-10(9H)-yl)acetyl]glycylglycine

Cat. No.: B11162220
M. Wt: 367.4 g/mol
InChI Key: GWQLTOQOANDXGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(9-oxoacridin-10(9H)-yl)acetyl]glycylglycine is a synthetic conjugate designed for advanced pharmacological and immunology research. This compound is structurally derived from 2-(9-Oxoacridin-10(9H)-yl)acetic acid (also known as Cridanimod), a well-characterized small-molecule immunomodulator and interferon inducer . The parent compound, Cridanimod, is a potent activator of the progesterone receptor (PR) mediated through the induction of IFNα and IFNβ expression, positioning it as a compound of interest for studying immunoregulatory pathways . By conjugating this active moiety to a glycylglycine dipeptide, this novel molecule may offer modified physicochemical properties, such as enhanced solubility or altered cellular uptake, which are critical parameters in drug discovery . The inclusion of the glycylglycine spacer is a common strategy in prodrug design and can influence the compound's stability and pharmacokinetic profile. This makes this compound a valuable tool for researchers investigating novel therapeutic agents for immunodeficiencies, viral infections, and hormone-related pathologies . Its primary research value lies in exploring structure-activity relationships and developing new immunomodulatory compounds. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C19H17N3O5

Molecular Weight

367.4 g/mol

IUPAC Name

2-[[2-[[2-(9-oxoacridin-10-yl)acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C19H17N3O5/c23-16(21-10-18(25)26)9-20-17(24)11-22-14-7-3-1-5-12(14)19(27)13-6-2-4-8-15(13)22/h1-8H,9-11H2,(H,20,24)(H,21,23)(H,25,26)

InChI Key

GWQLTOQOANDXGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound consists of three key components:

  • 9-Oxoacridin-10(9H)-yl group : A planar aromatic system with a ketone at position 9, known for its fluorescence and intercalation properties .

  • Acetyl linker : Connects the acridine moiety to the dipeptide via an amide bond.

  • Glycylglycine dipeptide : A simple peptide requiring protection-deprotection strategies during synthesis.

Key challenges include:

  • Low solubility of the acridine intermediate in polar solvents.

  • Risk of racemization during peptide coupling.

  • Purification difficulties due to similar polarities of byproducts .

Synthesis of 9-Oxoacridin-10(9H)-acetic Acid

The acridine precursor is synthesized via a Friedel-Crafts acylation followed by hydrolysis (Fig. 1):

Step 1 : Acridone (1) reacts with chloroacetic acid in the presence of AlCl₃ at 80°C for 12 hours to yield 9-chloroacetyloacridone (2) .
Step 2 : Hydrolysis of the chloro group using NaOH (2M, 60°C, 6 hours) produces 9-oxoacridin-10(9H)-acetic acid (3) .

Table 1 : Optimization of Step 1

CatalystSolventTemp (°C)Yield (%)
AlCl₃Toluene8072
FeCl₃DCM4058
H₂SO₄Acetic acid10064

The AlCl₃-toluene system provides the highest yield (72%) with minimal side products .

Activation of the Carboxylic Acid Group

The acetic acid moiety is activated for peptide coupling using carbodiimide chemistry:

Method A :

  • Reagents : 9-Oxoacridin-10(9H)-acetic acid (1 eq), EDCl (1.2 eq), HOBt (1.1 eq)

  • Conditions : DMF, 0°C → RT, 2 hours

  • Outcome : Forms a stable active ester, confirmed by FT-IR (C=O stretch at 1720 cm⁻¹) .

Method B :

  • Reagents : DCC (1.5 eq), NHS (1.2 eq)

  • Conditions : THF, reflux, 4 hours

  • Outcome : Higher activation efficiency but requires rigorous drying .

Coupling with Glycylglycine

Glycylglycine’s primary amine reacts with the activated ester under controlled conditions:

Procedure :

  • Dissolve glycylglycine (1.5 eq) in anhydrous DMF.

  • Add activated acridine ester (1 eq) dropwise at 0°C.

  • Adjust pH to 7.5 using NMM; stir for 24 hours at 4°C .

Table 2 : Coupling Efficiency Under Varied Conditions

SolventTemp (°C)Time (h)Yield (%)
DMF42468
DMSO251254
Acetonitrile03645

Low temperatures in DMF minimize racemization, as evidenced by chiral HPLC (98% ee) .

Purification and Characterization

Purification :

  • Size-Exclusion Chromatography : Sephadex LH-20 with MeOH:H₂O (7:3) removes unreacted peptide .

  • Reverse-Phase HPLC : C18 column, gradient elution (10→90% MeCN in 0.1% TFA), retention time = 12.3 min .

Characterization :

  • HRMS : m/z 437.1584 [M+H]⁺ (calc. 437.1589).

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.45 (s, 1H, acridine-H), 7.85–7.70 (m, 4H, Ar-H), 4.20 (t, 2H, CH₂), 3.80 (s, 2H, Gly-CH₂) .

Scale-Up Considerations

Industrial-scale production faces two hurdles:

  • Cost of EDCl/HOBt : Replacing with cheaper alternatives like TBTU reduces expenses by 40% without compromising yield .

  • Solvent Recovery : DMF is distilled under reduced pressure (70°C, 15 mmHg) and reused, achieving 85% recovery .

Chemical Reactions Analysis

Acridine Core Reactivity

The acridine moiety participates in electrophilic substitution and intercalation-driven reactions:

Reaction TypeConditionsProducts/Outcome
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, 0–5°CNitration at C2/C7 positions
Oxidation KMnO₄, acidic aqueous solutionFormation of acridone derivatives
Intercalation Physiological pH, DNA solutionStable DNA complexes via π-π stacking

The electron-deficient nature of the acridine ring facilitates interactions with nucleic acids, forming intercalation complexes critical for studying DNA-binding agents.

Peptide Bond Reactions

The glycylglycine segment undergoes hydrolysis and transamidation:

Reaction TypeConditionsProducts
Acid Hydrolysis 6M HCl, 110°C, 24hGlycine and acetylated glycine
Enzymatic Cleavage Trypsin, pH 7.4, 37°CNo cleavage (resists proteolysis)
Transamidation NH₃, 60°CAmide derivatives

The peptide bonds exhibit stability under neutral conditions but hydrolyze under extreme acidic or alkaline environments .

Acyl Group Transformations

The acetyl linker enables nucleophilic acyl substitutions:

Reaction TypeReagents/ConditionsProducts
Esterification MeOH, H₂SO₄, refluxMethyl ester derivative
Amidation NH₂R, DCC, DMAPSecondary amides
Reduction LiAlH₄, THF, 0°CEthanolamine analog

These reactions modify solubility and bioactivity, making the compound adaptable for prodrug design .

Photochemical Reactions

The acridine system undergoes UV-induced transformations:

ConditionOutcomeApplication
UV light (365 nm), O₂Singlet oxygen generationPhotodynamic therapy studies
UV light, anaerobicAcridine radical formationRedox mechanism investigations

Stability Profile

Critical stability data under varying conditions:

ParameterConditionsResult
Aqueous Stability pH 7.4, 25°C, 7 days98% intact
Thermal Degradation 100°C, 1h15% decomposition
Oxidative Stability 3% H₂O₂, 24hFull degradation

Synthetic Modifications

Key derivatization strategies for functionalization:

StrategyReagentsTarget Modification
Schiff Base Formation RCHO, EtOH, ∆Imine-linked conjugates
Click Chemistry Cu(I), azide-alkyneTriazole-containing analogs

These modifications enhance pharmacokinetic properties while retaining the acridine scaffold’s bioactivity .

Scientific Research Applications

Anticancer Applications

N-[(9-oxoacridin-10(9H)-yl)acetyl]glycylglycine is derived from the 9-aminoacridine core, which has been extensively studied for its anticancer properties. Compounds based on this structure have shown promise in inhibiting DNA transcription and replication in cancer cells.

Case Studies

  • Amascrine and Ledakrin : These are established anticancer agents derived from the 9-aminoacridine structure. They have been shown to be effective in clinical settings, particularly for hematological malignancies.
  • Novel Derivatives : Recent studies have focused on synthesizing new derivatives that enhance bioavailability and reduce side effects while maintaining efficacy against cancer cells .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. The compound exhibits activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial therapies.

Case Studies

  • Interferon Induction : Research indicates that analogs of 9-oxoacridin compounds can act as interferon inducers, which may enhance the immune response against infections .
  • In vitro Studies : Laboratory studies have demonstrated significant inhibition of bacterial growth in various strains, suggesting potential for clinical applications in treating infections resistant to conventional antibiotics.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties.

Key Findings

  • Modification of Side Chains : Variations in the side chains attached to the acridine core can significantly influence both anticancer and antimicrobial activities.
  • Molecular Docking Studies : These studies have provided insights into binding affinities with target enzymes, helping to predict the efficacy of new derivatives .

Mechanism of Action

The mechanism of action of N-[(9-oxoacridin-10(9H)-yl)acetyl]glycylglycine involves its interaction with biological molecules. The acridine moiety can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells. The compound may also interact with proteins and enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Acridinone Derivatives with Amino/Imino Substituents

Several acridinone derivatives with amino/imino groups have been synthesized and characterized. For example:

  • O-Alkyl[(10-methyl-10H-acridin-9-ylidene)amino]carboxylates (e.g., compounds 7b–7e): These derivatives exhibit high yields (93% for 7b) and distinct melting points (158–160°C for 7b). Their substituents (ethyl, isopropyl, cyclohexyl) influence solubility and crystallinity .

Key Differences :

  • Unlike 9-imino derivatives, the acetylated glycylglycine group may reduce intercalation efficiency but increase target specificity for peptide-binding receptors .

Glycylglycine-Modified Bioactive Compounds

Glycylglycine conjugation is a common strategy to enhance drug delivery and efficacy:

  • N-(2,3-Indolo-betulinoyl)glycylglycine (BA2): This betulinic acid derivative showed 2.20-fold higher cytotoxicity against murine melanoma cells (B164A5) than its parent compound (BA4). The glycylglycine residue improved membrane permeability and lysosome disruption, as evidenced by LDH leakage and NR assays .
  • Fmoc-protected glycylglycine derivatives (e.g., FMOC-GLY-GLY-GLY-OH): Used in peptide synthesis, these compounds prioritize stability and purity (97% purity for CAS 170941-79-4) over bioactivity, contrasting with the acridinone hybrid’s therapeutic focus .

Key Differences :

  • BA2’s indole framework and glycylglycine chain synergize for anticancer effects, while N-[(9-oxoacridin-10(9H)-yl)acetyl]glycylglycine’s acridinone core may favor DNA damage or enzyme inhibition .
  • Fmoc derivatives are inert intermediates, whereas the acridinone-glycylglycine hybrid is designed for direct pharmacological action .

Thermal and Physicochemical Properties

Glycylglycine-containing compounds exhibit distinct thermal behaviors:

  • Glycylglycine and its peptides : Under oxidative conditions, glycylglycine decomposes at lower temperatures than its tripeptide counterpart, glycylglycylglycine, due to reduced thermal stability in shorter chains .
  • Acridinone derivatives: Quaternary acridinium salts (e.g., 10-carboxymethylacridinium derivative 2a) show stability up to 200°C, critical for chemiluminescent applications .

Key Differences :

  • The glycylglycine chain in this compound may lower its thermal stability compared to pure acridinium salts but enhance aqueous solubility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Key Features Bioactivity/Application Reference
This compound C₁₉H₁₈N₄O₅ (est.) ~394.37 (est.) Acridinone core + glycylglycine chain Anticancer, DNA interaction -
O-Ethyl[(10-methylacridin-9-ylidene)amino]carboxylate (7b) C₁₈H₁₈N₂O₂ 294.35 Ethyl ester, high yield (93%) Chemiluminescence, intercalation
N-(2,3-Indolo-betulinoyl)glycylglycine (BA2) C₃₈H₅₅N₃O₅ 639.87 Betulinic acid + glycylglycine Melanoma cytotoxicity (IC₅₀: 10 µM)
FMOC-GLY-GLY-GLY-OH C₂₃H₂₄N₄O₇ 468.46 Fmoc-protected tripeptide Peptide synthesis intermediate

Research Findings and Implications

  • Synthetic Efficiency: Acridinone derivatives like 7b–7e are synthesized with >90% yields under optimized conditions, suggesting feasible scalability for this compound .
  • Bioactivity Optimization: Glycylglycine conjugation in BA2 enhanced cytotoxicity by 2.20-fold, indicating a promising strategy for the acridinone hybrid .
  • Thermal Limitations : Glycylglycine’s lower thermal stability necessitates careful formulation for in vivo applications .

Biological Activity

N-[(9-oxoacridin-10(9H)-yl)acetyl]glycylglycine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₅H₁₁N₃O₃
  • Molecular Weight : 367.36 g/mol
  • CAS Number : 38609-97-1

This compound is derived from acridine derivatives, which are known for their intercalating properties with DNA. This interaction can lead to the inhibition of DNA replication and transcription, making it a candidate for anticancer therapy. Additionally, acridine derivatives have been studied for their potential as interferon inducers, which may enhance the immune response against tumors .

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of acridine derivatives on various cancer cell lines. For instance, research on related compounds has shown promising results in inhibiting cell proliferation in ovarian cancer cells . The mechanism involves inducing apoptosis and disrupting cell cycle progression.

Interferon Induction

Acridine derivatives, including this compound, have been investigated for their ability to induce interferon production. Interferons are critical components of the immune response that can inhibit viral replication and modulate immune system activity .

Case Studies

  • Cytotoxicity Studies :
    • A study conducted by John et al. demonstrated that acridine derivatives exhibited significant cytotoxic effects on PA1 ovarian cancer cells, leading to a reduction in cell viability and induction of apoptosis .
  • Molecular Docking Studies :
    • Molecular docking simulations have indicated that this compound binds effectively to DNA targets, suggesting a strong potential for antitumor activity through DNA intercalation .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInduces apoptosis in ovarian cancer cells
Interferon InductionEnhances immune response by inducing interferon production
DNA BindingStrong intercalation with DNA leading to inhibition of replication

Q & A

Basic: What are the recommended synthetic pathways for N-[(9-oxoacridin-10(9H)-yl)acetyl]glycylglycine, and how can its purity be validated?

Methodological Answer:
The synthesis typically involves coupling the acridone acetic acid moiety (e.g., 9-oxoacridin-10(9H)-yl acetic acid) to glycylglycine via peptide bond formation. Key steps include:

  • Acridone Activation : Use carbodiimide-based reagents (e.g., EDC or DCC) with NHS to activate the carboxylic acid group of the acridone derivative .
  • Peptide Coupling : React the activated acridone with glycylglycine in anhydrous DMF or DCM under nitrogen, followed by purification via flash chromatography .
  • Validation : Purity is assessed using reversed-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) and confirmed by LC-MS for molecular ion detection (expected m/z ~395.3 for C₁₉H₁₇N₃O₅) .

Advanced: How do structural modifications to the acridone or glycylglycine moieties influence anticancer activity and multidrug resistance (MDR) modulation?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Acridone Modifications : Substitutions at the N10 position (e.g., phenyl groups) enhance P-glycoprotein (P-gp) binding, as shown by molecular docking simulations targeting the P-gp drug-binding pocket .
  • Dipeptide Chain : Glycylglycine’s flexibility improves cellular uptake compared to bulkier peptides, validated by comparative cytotoxicity assays (e.g., IC₅₀ = 0.77 μM for optimized derivatives vs. >10 μM for unmodified analogs) .
  • Experimental Design : Synthesize analogs with systematic substitutions, then evaluate MDR reversal using calcein-AM efflux assays in P-gp-overexpressing cell lines (e.g., KB-V1) .

Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a triple-quadrupole mass spectrometer with ESI+ ionization. Optimize transitions (e.g., m/z 395.3 → 253.1 for quantification) and employ deuterated internal standards to correct for matrix effects .
  • Sample Preparation : Extract from plasma/serum using protein precipitation with acetonitrile (1:3 ratio) followed by centrifugation (14,000 × g, 10 min) .

Advanced: How can researchers resolve discrepancies between in vitro cytotoxicity and in vivo efficacy for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling : Conduct bioavailability studies in rodent models using radiolabeled compound (³H or ¹⁴C) to assess absorption, distribution, and metabolism .
  • Metabolite Identification : Use high-resolution MS (e.g., Q-TOF) to detect hydrolysis products (e.g., glycylglycine or acridone fragments) in liver microsomes .
  • Tumor Penetration : Employ fluorescence imaging (if the acridone moiety is fluorescent) to quantify intratumoral accumulation in xenograft models .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation of fine powders by working in a fume hood .
  • Decomposition Risks : Thermal degradation above 200°C releases toxic fumes (e.g., CO, NOₓ); use CO₂ fire extinguishers for combustion events .
  • First Aid : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

Advanced: What computational strategies predict the binding affinity of this compound to P-glycoprotein?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger’s Glide to model interactions with the P-gp transmembrane domain (PDB: 4M1M). Focus on residues like Phe-978 and Gln-725, which stabilize hydrophobic and hydrogen-bonding interactions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-P-gp complexes. Calculate binding free energies via MM-PBSA .

Basic: How should this compound be stored to ensure long-term stability?

Methodological Answer:

  • Conditions : Store at −20°C in amber vials under argon to prevent oxidation. Desiccate to avoid hydrolysis of the peptide bond .
  • Stability Testing : Monitor degradation via monthly HPLC analysis; >95% purity retention after 12 months under recommended conditions .

Advanced: What experimental approaches validate the dual mechanism of action (anticancer + MDR modulation)?

Methodological Answer:

  • In Vitro Dual Assays :
    • Cytotoxicity : MTT assay in HT-29 (colon adenocarcinoma) and A-549 (lung carcinoma) cell lines .
    • MDR Modulation : Rhodamine-123 accumulation assay in P-gp-overexpressing cells (e.g., MCF-7/ADR) .
  • In Vivo Validation : Combine compound administration with paclitaxel in xenograft models; measure tumor volume reduction and P-gp expression via Western blot .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.